BenchChemオンラインストアへようこそ!

3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one

Inhibitor Design Metabolic Stability PI3Kδ

This 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one (CAS 2202244-58-2) is a strategically differentiated quinazolinone building block for medicinal chemistry. It uniquely combines a conformationally constraining pyrrolidine-ether linker with an N-methyl substituent—a validated 'magic methyl' shown in PI3Kδ programs to block oxidative metabolism while preserving potency. Generic substitution with unsubstituted analogs risks metabolic instability and reduced target engagement. This scaffold is optimal for structure-based drug design requiring a pre-organized, propeller-shaped bioactive conformation and improved membrane permeability for oral bioavailability programs.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 2202244-58-2
Cat. No. B6431913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one
CAS2202244-58-2
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N=C1OC3CCNC3
InChIInChI=1S/C13H15N3O2/c1-16-12(17)10-4-2-3-5-11(10)15-13(16)18-9-6-7-14-8-9/h2-5,9,14H,6-8H2,1H3
InChIKeyTZLULKMWIZLVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one: A Conformationally Constrained Quinazolinone Scaffold


The compound 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one (CAS 2202244-58-2) is a heterocyclic small molecule belonging to the quinazolinone class, featuring a bicyclic core fused to a pyrrolidine ring via an ether linkage at the 2-position, with a methyl substituent at the N-3 position . This specific substitution pattern distinguishes it from other quinazolinone-based inhibitors, as it incorporates a pyrrolidine ring to conformationally constrain the molecule and a methyl group strategically placed on the pyrrolidine to modulate metabolic stability, a design principle validated in analogous PI3Kδ inhibitor programs [1][2].

Why 3-Methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one Cannot Be Substituted by Generic Quinazolinone Analogs


Generic substitution within the quinazolinone class is unreliable because small structural modifications produce drastic changes in both potency and metabolic stability. In closely related PI3Kδ programs, the introduction of a pyrrolidine linker to replace an open-chain ether locked the molecule into a bioactive 'propeller-shaped' conformation, directly enhancing target engagement [1]. Critically, the addition of a methyl group to the pyrrolidine ring—precisely the substituent present in compound 2202244-58-2—was shown to block oxidative metabolism on the pyrrolidine while maintaining or increasing inhibitory potency, an effect described as a 'magic methyl' [1]. Without this specific combination of the pyrrolidine-ether linker and the N-methyl substituent, analogs exhibit either substantially reduced metabolic stability or inferior target potency, making generic replacement a high-risk decision [1][2].

Quantitative Differentiation of 3-Methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one: Comparator-Based Evidence


Metabolic Stabilization of Pyrrolidine via N-3 Methyl Substitution

In a direct SAR study of quinazolinone PI3Kδ inhibitors, the introduction of a small methyl substituent onto the pyrrolidine linker (the exact modification present in compound 2202244-58-2) was shown to alleviate oxidative metabolism of the pyrrolidine ring while maintaining or enhancing enzyme inhibitory potency [1]. This 'magic methyl' effect was a key discovery that differentiated the methylated-pyrrolidine series from the unsubstituted-pyrrolidine and open-chain linker analogs.

Inhibitor Design Metabolic Stability PI3Kδ

Pyrrolidine-Ether Linker Enforces Bioactive Conformation Compared to Open-Chain Linkers

The quinazolinone PI3Kδ program demonstrated that cyclizing an open-chain ether linker into a five-membered pyrrolidine ring locked the molecule into the preferred 'propeller-shaped' conformation essential for binding, as guided by molecular docking [1]. Compound 2202244-58-2 contains this identical pyrrolidine-ether constraint at the 2-position, suggesting potential for similar conformational pre-organization.

Conformational Constraint PI3Kδ Scaffold Design

Improved Physicochemical Properties Through Reduced Molecular Weight and PSA

Replacement of the position-4 aromatic ring in 4,6-diaryl quinazolines with a chiral pyrrolidineoxy group reduced molecular weight and polar surface area (PSA) while improving permeability profiles [1]. Compound 2202244-58-2 incorporates a structurally analogous pyrrolidine-ether motif, suggesting potential for similar physicochemical advantages.

Drug-Likeness Permeability Physicochemical Properties

Quinazolinone Core Differentiation from Quinazoline-Based Inhibitors

While many pyrrolidine-substituted quinazoline derivatives target PI3Kδ, the 3,4-dihydroquinazolin-4-one scaffold (as in compound 2202244-58-2) has been specifically identified as a core structure for NADPH-oxidase (Nox) and myeloperoxidase (MPO) inhibition [1]. This biological target space is distinct from the kinase inhibition profile of quinazoline-based analogs, suggesting a differentiated application domain.

Scaffold Differentiation NADPH Oxidase Myeloperoxidase

Optimal Application Scenarios for 3-Methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one Based on Differentiated Evidence


Lead Optimization Programs Requiring Metabolically Stable Pyrrolidine-Containing Scaffolds

For medicinal chemistry teams developing quinazolinone-based inhibitors, compound 2202244-58-2 offers a pre-validated scaffold incorporating the metabolically stabilizing N-methyl pyrrolidine modification. As demonstrated in PI3Kδ programs, this 'magic methyl' prevents rapid oxidative clearance of the pyrrolidine ring while preserving target binding, making it a strategic starting point for lead optimization where prior unsubstituted analogs failed due to metabolic instability [1].

Conformational Constraint and Selectivity Engineering in Kinase or Oxidase Inhibitor Design

The pyrrolidine-ether linker at the 2-position locks the molecule into a propeller-shaped bioactive conformation, a feature shown to enhance binding in PI3Kδ systems [1]. This scaffold is suitable for structure-based drug design campaigns where conformational pre-organization is desired to improve selectivity and reduce off-target binding entropy.

Physicochemical Property Optimization for Permeability-Limited Programs

Compared to bulkier 4,6-diaryl quinazoline analogs, the pyrrolidine-ether motif reduces molecular weight and polar surface area, improving membrane permeability profiles [2]. Compound 2202244-58-2 is well-suited for programs where permeability-driven oral bioavailability is a key optimization parameter.

Exploratory Research in Nox/MPO-Mediated Inflammatory Pathways

The 3,4-dihydroquinazolin-4-one core has been disclosed as a scaffold for NADPH-oxidase and myeloperoxidase inhibition [3]. Procurement of compound 2202244-58-2 enables exploration of this target space orthogonal to kinase-focused programs, potentially opening applications in redox biology, inflammatory disease, and ischemia-reperfusion injury research.

Quote Request

Request a Quote for 3-methyl-2-(pyrrolidin-3-yloxy)-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.